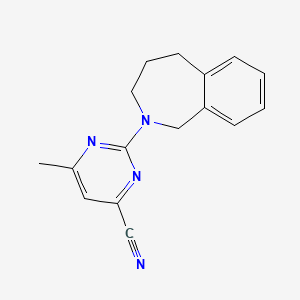
4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, it may act by reducing the accumulation of toxic proteins in the brain, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has several biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, it has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated before clinical trials.
Orientations Futures
There are several future directions for the research of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile. One direction is to further investigate its potential as an anticancer agent and to evaluate its toxicity and efficacy in preclinical and clinical trials. Another direction is to investigate its potential as an antibacterial and antifungal agent and to develop new drugs based on its structure. Additionally, further research is needed to understand its mechanism of action and to identify potential targets for drug development. Overall, the research on 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has the potential to lead to the development of new drugs for the treatment of cancer, infectious diseases, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has been achieved by different methods, including the reaction of 2-chloro-5-methylaniline with 3-cyano-4-chloroquinoline in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents such as sodium hydride, sodium methoxide, and sodium amide.
Applications De Recherche Scientifique
The chemical compound 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has been used in scientific research for various applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as an antibacterial and antifungal agent. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-(2-chloro-5-methylanilino)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3/c1-11-6-7-14(18)16(8-11)21-17-12(9-19)10-20-15-5-3-2-4-13(15)17/h2-8,10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFUNEVFBRCTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC2=C(C=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)


![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)

![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)